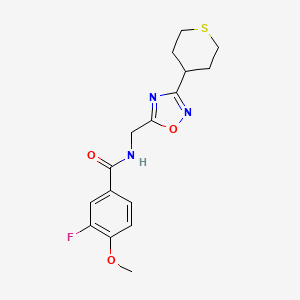

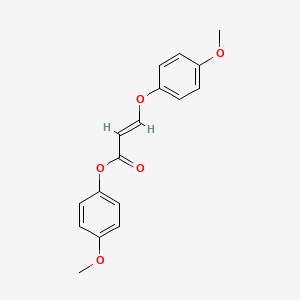

![molecular formula C17H18N6OS B3017991 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 880801-46-7](/img/structure/B3017991.png)

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide, is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss closely related compounds with similar structural motifs, such as a sulfanyl acetamide linkage and aromatic substituents. These compounds exhibit folded conformations around the methylene carbon atom of the thioacetamide bridge, with varying degrees of inclination between the pyrimidine and benzene rings, which may suggest similar structural characteristics for the compound .

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds involves the formation of a thioacetamide bridge, which is a key structural feature. The synthesis likely involves the coupling of a pyridinyl triazole with a dimethylphenyl acetamide, potentially through a sulfur linkage. The synthesis of such compounds is typically designed to promote the formation of stable intramolecular hydrogen bonds, which could be inferred for the compound of interest as well .

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation, which is stabilized by intramolecular hydrogen bonds. The inclination between the pyrimidine and benzene rings is significant, indicating non-planar arrangements that could be expected in the compound of interest. The presence of amino groups in the structure suggests potential sites for hydrogen bonding, which could influence the overall molecular conformation and stability .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound of interest. However, the presence of amino groups and the sulfanyl acetamide linkage in related compounds suggest that these functional groups could participate in various chemical reactions, such as nucleophilic substitution or hydrogen bonding interactions. These reactions could be important for the biological activity of the compound, as they could facilitate interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be partially inferred from the related compounds discussed in the papers. The vibrational spectroscopic signatures of these compounds have been characterized, indicating that similar methods could be used to study the compound . The presence of intramolecular and intermolecular hydrogen bonds can affect the vibrational frequencies observed in spectroscopic analyses. Additionally, the substitution of different functional groups can lead to variations in electronic properties, such as rehybridization and hyperconjugation effects, which would be relevant for the compound of interest . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also important considerations that can be investigated through computational and experimental methods .

科学的研究の応用

Synthesis and Structural Elucidation

A series of derivatives similar to the specified compound have been synthesized through various chemical reactions. The structural assignment of these compounds has been carried out using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These compounds have shown a wide range of pharmaceutical activities, including antimicrobial properties against bacteria, fungi, and tuberculosis, due to the presence of the 1,2,4-triazole ring system, which is known for its significant pharmaceutical activity (MahyavanshiJyotindra et al., 2011).

Pharmaceutical Applications

The research has highlighted the broad pharmaceutical potential of compounds containing the 1,2,4-triazole ring system. This includes their use as anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant agents. Specifically, sulfur-containing heterocycles, such as those in the specified compound, are noted for their promising practical applications, underscoring their significance in the development of new drugs (MahyavanshiJyotindra et al., 2011).

Antimicrobial Activity

Studies have shown that compounds incorporating the 1,2,4-triazole ring system possess potent antimicrobial properties. This includes activity against a wide range of microbial pathogens, highlighting the potential of these compounds in developing new antimicrobial agents. The antimicrobial screening indicates that these derivatives could serve as leads for the development of new therapies for various infections (MahyavanshiJyotindra et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-11-7-12(2)9-14(8-11)20-15(24)10-25-17-22-21-16(23(17)18)13-3-5-19-6-4-13/h3-9H,10,18H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPIHBABZNQSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)